5-Bromo-3-fluoro-2-nitropyridine

Übersicht

Beschreibung

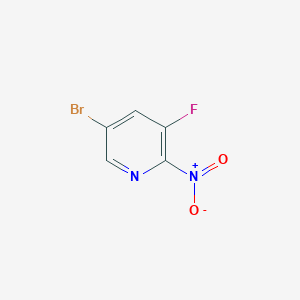

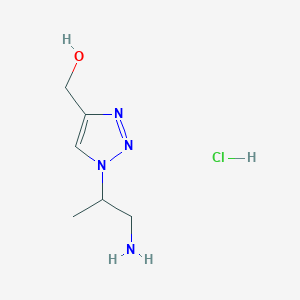

5-Bromo-3-fluoro-2-nitropyridine is a chemical compound with the molecular formula C5H2BrFN2O2 . It has a molecular weight of 220.99 g/mol . It is used as a pharmaceutical intermediate . This compound is also used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-nitropyridine is characterized by the presence of bromine, fluorine, and nitro groups attached to a pyridine ring . The Fourier transform Raman and Fourier transform infrared spectra of 5-bromo-2-nitropyridine were recorded in the solid phase. The equilibrium geometry, natural atomic charges, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were calculated by density functional B3LYP method with the 6-311++G(d,p) basis set .

Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-nitropyridine is a solid at room temperature . It has a molecular weight of 220.98 g/mol . The compound has a topological polar surface area of 58.7 Ų . It has a complexity of 163 as computed by Cactvs 3.4.6.11 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Safety in Large Scale Production

5-Bromo-2-nitropyridine serves as an intermediate in synthesizing various pharmaceuticals and pesticides. Its synthesis involves hydrogen peroxide oxidation, highlighting the challenges of low conversion and high impurity content in initial lab trials. Through parallel process development and safety studies, a reproducible and safe protocol was established for large-scale production, emphasizing the critical importance of handling and safety considerations in industrial applications (Agosti et al., 2017).

Spectroscopy and Computational Studies

Spectroscopic studies provide insights into the vibrational characteristics of 5-Bromo-2-nitropyridine. FT-Raman and FT-IR spectra, supported by density functional B3LYP method calculations, have revealed detailed vibrational frequencies, infrared intensities, and Raman scattering activities. These findings contribute significantly to understanding the molecular structure and dynamics of 5-Bromo-2-nitropyridine (Sundaraganesan et al., 2005).

Advancements in Fluorination Techniques

The development of new fluorination techniques, as demonstrated by the synthesis of meta-substituted 3-fluoro-4-aminopyridine, showcases the application of 5-Bromo-2-nitropyridine in synthesizing complex fluorinated compounds. This process involves the direct fluorination of pyridine N-oxides, offering a novel pathway for preparing fluoropyridines crucial in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

Pharmaceutical Intermediates Synthesis

5-Bromo-2-nitropyridine is instrumental in creating fluoropyridine-based reagents like FPyKYNE for fluorine-18 labeling of macromolecules using click chemistry. This technique is vital for developing radiopharmaceuticals, illustrating the compound's role in advancing medical imaging and diagnostics (Kuhnast et al., 2008).

Molecular Dynamics and Docking Studies

Computational studies, including molecular dynamics and docking, have explored the molecular structure, energy, and ligand-protein interactions of derivatives like 5-bromo-3-nitropyridine-2-carbonitrile. These studies provide valuable insights into the biological activity and potential pharmaceutical applications of 5-Bromo-2-nitropyridine derivatives, emphasizing their relevance in drug design and discovery (Arulaabaranam et al., 2021).

Safety and Hazards

5-Bromo-3-fluoro-2-nitropyridine is considered hazardous. It is harmful if swallowed and in contact with skin . It is recommended to avoid breathing dust and to not ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Wirkmechanismus

Target of Action

It’s known that nitropyridines are often used in the synthesis of various biologically active compounds . Therefore, the specific targets can vary depending on the final compound synthesized using 5-Bromo-3-fluoro-2-nitropyridine.

Mode of Action

Fluoropyridines, a class of compounds to which 5-bromo-3-fluoro-2-nitropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that the affected pathways could be diverse depending on the final compound synthesized using 5-bromo-3-fluoro-2-nitropyridine .

Result of Action

As mentioned earlier, this compound is often used in the synthesis of various biologically active compounds . Therefore, the specific effects can vary depending on the final compound synthesized using 5-Bromo-3-fluoro-2-nitropyridine.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-fluoro-2-nitropyridine. For instance, it should be stored in a dry, cool, and well-ventilated place . Avoiding dust formation is also recommended .

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQSNGTVXQMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)

![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)